

Synthesis and Purification of CCZ01048 for Research Use

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Compound of Interest		
Compound Name:	CCZ01048	
Cat. No.:	B12417215	Get Quote

Application Notes and Protocols

Introduction

CCZ01048 is a potent α -melanocyte-stimulating hormone (α -MSH) analog with high affinity and specificity for the melanocortin 1 receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor primarily expressed on the surface of melanocytes and is overexpressed in the majority of malignant melanomas.[1] This overexpression makes MC1R an attractive target for the diagnostic imaging and potential radionuclide therapy of melanoma.[1][3] **CCZ01048**, which consists of a lactam bridge-cyclized α -MSH peptide (Nle-CycMSHhex) conjugated to a DOTA chelator via a cationic piperidine (Pip) linker, has demonstrated promising characteristics for this application.[1][3]

This document provides detailed protocols for the chemical synthesis and purification of the **CCZ01048** precursor, DOTA-Pip-Nle-CycMSHhex, for research purposes. It also includes a summary of its key biological data and a diagram of its mechanism of action.

Chemical and Biological Properties

CCZ01048 is a synthetic peptide derivative designed for enhanced stability and receptor binding affinity. The core peptide sequence, Ac-Nle4-cyclo[Asp5-His-D-Phe7-Arg-Trp-Lys10]-NH2, is a potent MC1R agonist. The inclusion of the DOTA chelator allows for the radiolabeling of **CCZ01048** with various radionuclides, such as Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging.[1][3][4] The cationic Pip linker has been shown to



improve tumor uptake and generate high tumor-to-normal tissue contrast in preclinical models. [1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for **CCZ01048** and its radiolabeled analog.

Parameter	Value	Reference
Chemical Formula	C71H105N21O16	
Molecular Weight	1508.72 g/mol	
MC1R Binding Affinity (Ki)	0.31 nM	[2][5]
Purity (after HPLC)	> 97%	[1]
⁶⁸ Ga-CCZ01048 Radiochemical Purity	> 99%	[4]
⁶⁸ Ga-CCZ01048 Specific Activity	118.4 TBq/mmol	[4]
Tumor Uptake (B16F10, 1h p.i.)	12.3 ± 3.3 %ID/g	[1][3]
Tumor Uptake (B16F10, 2h p.i.)	21.9 ± 4.6 %ID/g	[1][3]
Tumor-to-Kidney Ratio (1h p.i.)	2.7 ± 0.9	[1]
In Vivo Stability (15 min p.i.)	> 93% intact	[1][6]

Experimental Protocols Synthesis of DOTA-Pip-Nle-CycMSHhex (CCZ01048 precursor)

The synthesis of the **CCZ01048** precursor is performed using standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) methodology.



Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids (including Fmoc-Nle-OH, Fmoc-Asp(O-2-PhiPr)-OH, Fmoc-His(Trt)-OH, Fmoc-D-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Lys(Alloc)-OH)
- Fmoc-4-amino-(1-carboxymethyl)piperidine (Fmoc-Pip-OH)
- Tri-tert-butyl DOTA-NHS ester
- Coupling reagents: HBTU, HOBt, DIC
- · Deprotection reagent: 20% piperidine in DMF
- Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether
- Lactam bridge formation reagents: HBTU, HOBt, DIPEA

Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the
 peptide sequence (Lys, Trp, Arg, D-Phe, His, Asp, Nle). For each coupling step, use a 4-fold
 excess of the Fmoc-amino acid, activated with HBTU/HOBt or DIC in DMF. Allow the
 coupling reaction to proceed for 2 hours. Monitor the completion of the reaction using a
 Kaiser test.
- Piperidine Linker Coupling: After the final amino acid (NIe) is coupled, deprotect the Nterminal Fmoc group and couple Fmoc-Pip-OH using the same activation and coupling

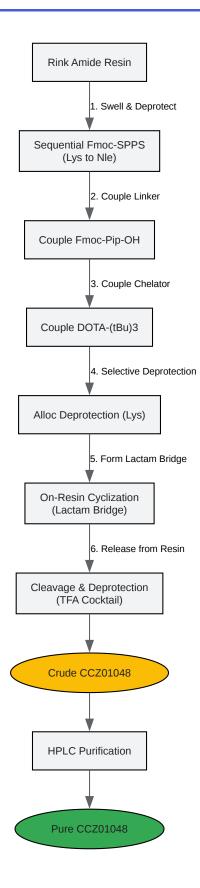


procedure.

- DOTA Conjugation: Deprotect the N-terminal Fmoc group of the piperidine linker. Conjugate tri-tert-butyl DOTA-NHS ester to the free amine in the presence of DIPEA in DMF overnight.
- Alloc Deprotection: Remove the Alloc protecting group from the Lys side chain using a
 palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane in
 DCM.
- On-Resin Cyclization (Lactam Bridge Formation): Induce intramolecular cyclization between
 the carboxylic acid of the Asp side chain and the amine of the Lys side chain. Activate the
 Asp side chain carboxylic acid with HBTU/HOBt/DIPEA in DMF and allow the reaction to
 proceed overnight.
- Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Cleave the peptide
 from the resin and remove the side-chain protecting groups by treating the resin with the
 cleavage cocktail (TFA/TIS/Water) for 3 hours at room temperature.
- Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge
 to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude
 peptide pellet under vacuum.

Diagram of Synthesis Workflow:





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Caption: Workflow for the solid-phase synthesis of **CCZ01048**.



Purification of CCZ01048

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

- Crude CCZ01048 peptide
- RP-HPLC system with a preparative C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer

Protocol:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMF, then dilute with Mobile Phase A).
- HPLC Purification: Purify the crude peptide on a preparative C18 RP-HPLC column. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 65% Mobile Phase B over 30 minutes.
- Fraction Collection: Collect fractions corresponding to the major peptide peak, which is monitored by UV absorbance at 220 nm and 280 nm.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with a purity of >97%.
- Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified CCZ01048 as a white, fluffy powder.
- Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

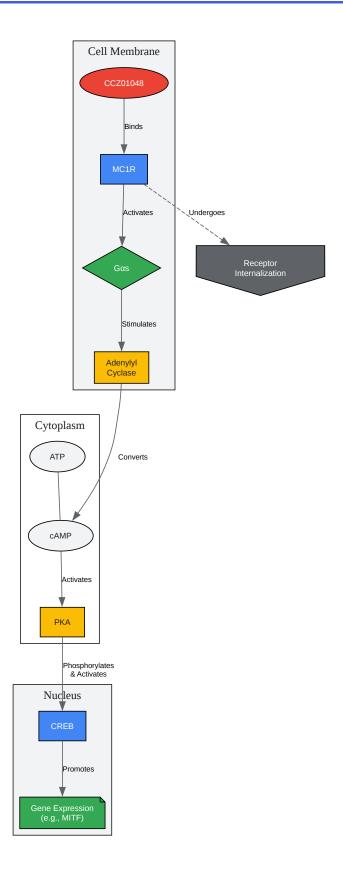


Mechanism of Action: MC1R Signaling

CCZ01048 acts as an agonist at the MC1R. Upon binding of **CCZ01048** to MC1R on the surface of melanoma cells, a conformational change in the receptor activates the intracellular G-protein, Gαs. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB. This signaling cascade leads to the expression of genes involved in melanogenesis and is also responsible for the internalization of the receptor-ligand complex, which is crucial for the retention of radiolabeled **CCZ01048** within the tumor cells for imaging purposes.

Diagram of MC1R Signaling Pathway:





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Caption: CCZ01048-mediated activation of the MC1R signaling pathway.



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